molecular formula C20H25BO3 B1405882 2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2052955-21-0

2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1405882
CAS RN: 2052955-21-0
M. Wt: 324.2 g/mol
InChI Key: QFRIXBSWUHSRMS-UHFFFAOYSA-N
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Description

“2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a phenylboronic ester derivative . It has been synthesized and its single crystals have been grown from hexane and petroleum ether .


Synthesis Analysis

The synthesis of this compound involves the combination of borate containing benzene rings and anisole structure . The structures of the title compounds were characterized by FT-IR, 13 C and 1 H NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound has been optimized by DFT and is consistent with the crystal structure determined by X-ray single crystal diffraction . The conformation analysis data demonstrate this consistency .

Scientific Research Applications

Molecular Structure Analysis

This compound has been utilized in studies to determine molecular structures through various methods such as NMR Spectroscopy and X-Ray Diffraction Analysis . The data from these analyses help in understanding the conformation and stability of the molecule, which is crucial for further applications in material science and pharmacology.

Synthesis of Phenylboronic Ester Derivatives

Phenylboronic esters are significant in organic synthesis and medicinal chemistry. The subject compound serves as a precursor for synthesizing phenylboronic ester derivatives. These derivatives have potential applications ranging from catalysis to drug development .

Drug Discovery

Boronic acids and their derivatives are known for their role in drug discovery. For instance, they are used in the synthesis of bortezomib , the first anti-cancer drug based on boric acid . The compound could be pivotal in the synthesis of new boron-containing drugs.

Insulin Regulation

Phenylboronic acid derivatives have been employed to modify insulin, binding it to gel microspheres to regulate the release of insulin . This application is particularly promising for developing advanced treatments for diabetes.

Blood Transfusion Medicine

The compound has been used to create polymers that prevent cell aggregation caused by antibodies adhering to red blood cells after a blood transfusion . This is a critical application in transfusion medicine, potentially improving the safety of blood transfusions.

Crystal Engineering

In crystal engineering, the compound’s ability to form single crystals from solvents like hexane and petroleum ether is valuable. These crystals can be used to study molecular interactions and design new materials with desired properties .

properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-6-15(7-11-17)14-16-8-12-18(22-5)13-9-16/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRIXBSWUHSRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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